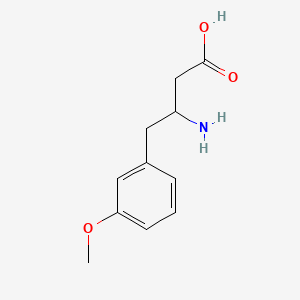

3-Amino-4-(3-methoxyphenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-(3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of butanoic acid, featuring an amino group at the third position and a methoxyphenyl group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the Ullmann type aryl amination reaction with aryl halides. This reaction typically requires the use of copper catalysts and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

化学反応の分析

Types of Reactions

3-Amino-4-(3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

科学的研究の応用

3-Amino-4-(3-methoxyphenyl)butanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials .

作用機序

The mechanism of action of 3-Amino-4-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

類似化合物との比較

Similar Compounds

3-(4-Methoxyphenyl)butanoic acid: Similar in structure but lacks the amino group.

4-(4-Methoxyphenyl)butyric acid: Another related compound with a different substitution pattern

Uniqueness

3-Amino-4-(3-methoxyphenyl)butanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

3-Amino-4-(3-methoxyphenyl)butanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group, a butanoic acid backbone, and a methoxy-substituted phenyl ring. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound primarily functions as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and compounds that affect its signaling can have profound effects on neuronal excitability and neurotransmission.

- GABAergic Modulation : The compound is believed to enhance GABAergic activity by increasing GABA release or inhibiting its reuptake, thereby elevating GABA levels in synaptic clefts. This mechanism underlies its potential efficacy in treating conditions such as epilepsy and anxiety disorders .

- Neuroprotective Effects : Studies have shown that this compound may offer neuroprotection against excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating glutamate levels and enhancing GABAergic signaling, it may help mitigate neuronal damage caused by excessive excitatory neurotransmission.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective | Protects neurons from excitotoxicity; potential application in neurodegenerative diseases. |

| Anticonvulsant | Demonstrated ability to inhibit seizures in animal models. |

| Analgesic Potential | May influence pain pathways through modulation of GABA signaling. |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Anticonvulsant Activity : In a study involving animal models, administration of the compound resulted in a significant reduction in seizure frequency and duration, suggesting its potential utility as an anticonvulsant agent.

- Neuroprotection : Research has indicated that the compound can reduce neuronal cell death induced by glutamate toxicity, supporting its role in neuroprotection. This was evidenced by reduced markers of oxidative stress and inflammation in treated neuronal cultures .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Chlorine substitution on phenyl ring | Potentially similar neuroprotective effects |

| 3-Amino-4-(4-methoxyphenyl)butanoic acid | Different methoxy position | Similar GABAergic modulation properties |

| 3-Amino-4-phenylbutanoic acid | Lacks methoxy group | Altered pharmacokinetics and biological interactions |

特性

IUPAC Name |

3-amino-4-(3-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(6-10)5-9(12)7-11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMAQFUSTFNVPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694799 |

Source

|

| Record name | 3-Amino-4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166194-73-6 |

Source

|

| Record name | 3-Amino-4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。